

Reactivity and chemical stability of 3-Methoxy-4-methylphenol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Methoxy-4-methylphenol

Cat. No.: B176626

[Get Quote](#)

An In-depth Technical Guide to the Reactivity and Chemical Stability of **3-Methoxy-4-methylphenol**

Prepared by: Gemini, Senior Application Scientist

Introduction: Understanding 3-Methoxy-4-methylphenol

3-Methoxy-4-methylphenol, also known as 4-methylguaiaicol, is an aromatic organic compound with the chemical formula $C_8H_{10}O_2$.^[1] Structurally, it is a derivative of phenol, featuring a methoxy ($-OCH_3$) group at position 3 and a methyl ($-CH_3$) group at position 4 relative to the primary hydroxyl ($-OH$) group. This molecule is a key intermediate in the synthesis of more complex chemical structures in the pharmaceutical and fragrance industries.^[2] Its utility in these fields necessitates a thorough understanding of its chemical behavior—both its reactivity in synthetic transformations and its stability during storage and in final formulations.

This guide provides a comprehensive analysis of the factors governing the reactivity and stability of **3-Methoxy-4-methylphenol**. We will explore its key chemical reactions, delve into its degradation pathways, and present field-proven protocols for its handling and stability assessment, designed for researchers, scientists, and drug development professionals.

Property	Value	Source
IUPAC Name	3-methoxy-4-methylphenol	[1]
CAS Number	19217-50-6	[1][3]
Molecular Formula	C ₈ H ₁₀ O ₂	[1]
Molecular Weight	138.17 g/mol	[1][3]
Appearance	Colorless to pale yellow liquid or solid	[2]
Hydrogen Bond Donors	1	[3]
Hydrogen Bond Acceptors	2	[3]

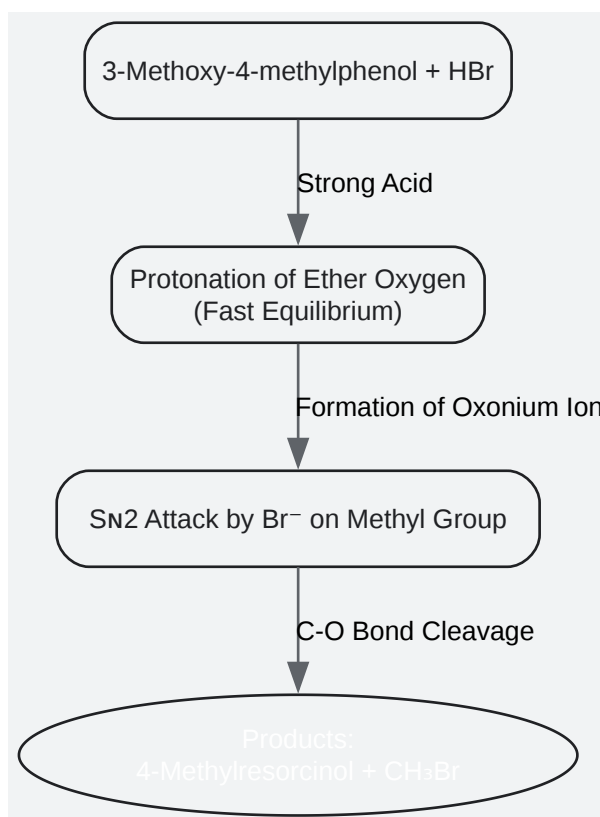
Section 1: The Structural Basis of Reactivity

The chemical personality of **3-Methoxy-4-methylphenol** is dictated by the interplay of its three functional groups on the benzene ring. The hydroxyl (-OH), methoxy (-OCH₃), and methyl (-CH₃) groups all act as electron-donating groups, albeit with varying strengths. This collective electron donation enriches the aromatic ring with electron density, making it highly susceptible to attack by electrophiles—a characteristic feature of phenols.[4]

- **Hydroxyl (-OH) Group:** As the strongest activating group, the hydroxyl substituent profoundly increases the nucleophilicity of the aromatic ring. Its lone pairs of electrons are delocalized into the ring, stabilizing the carbocation intermediate (the arenium ion) formed during electrophilic attack.[4][5] It is a powerful ortho, para-director.
- **Methoxy (-OCH₃) Group:** The methoxy group is also a strong activating, ortho, para-directing substituent due to the resonance donation from its oxygen atom.
- **Methyl (-CH₃) Group:** The methyl group is a weakly activating group, operating through an inductive effect. It also directs incoming electrophiles to the ortho and para positions.

The combined influence of these groups makes the positions ortho and para to the hydroxyl group the most reactive sites for electrophilic aromatic substitution (EAS). In **3-Methoxy-4-methylphenol**, the hydroxyl group is at C1, the methoxy at C3, and the methyl at C4. The

powerful directing effects of all three groups converge on the C2 and C6 positions, making them the primary sites of reactivity.



[Click to download full resolution via product page](#)

Caption: Mechanism of acid-catalyzed ether cleavage of **3-Methoxy-4-methylphenol**.

Protocol: Demethylation of 2-Methoxy-4-methylphenol (An Analogous Procedure) This protocol is adapted from a patented synthesis involving the closely related isomer, 2-methoxy-4-methylphenol, and illustrates the practical application of ether cleavage. [6]

- Setup: In a reaction vessel equipped for heating, stirring, and operation under an inert atmosphere (nitrogen), add 2-methoxy-4-methylphenol.
- Reagents: Add a 40-60% hydrobromic acid solution. For enhanced results, the patent suggests adding a small amount of sodium sulfite. [6]3. Reaction: The system should be protected from light. Heat the mixture to 100-120°C with stirring for 4-6 hours. During this time, hydrogen bromide gas can be continuously passed through the system. [6]4. Workup:

After the reaction, cool the system to room temperature. Carefully add a base like sodium carbonate to adjust the pH to 3-5.

- Extraction: Extract the product from the aqueous solution using an organic solvent mixture (e.g., cyclohexane and toluene). Wash the combined organic layers with a brine solution.
- Isolation: Remove the solvent under reduced pressure. The resulting product, 4-methylcatechol, can be purified by cooling to induce crystallization followed by filtration. [6]

Section 3: Chemical Stability and Degradation Pathways

While chemically stable under standard ambient conditions, **3-Methoxy-4-methylphenol** is susceptible to degradation under specific environmental stresses, a critical consideration for its storage and formulation. The electron-rich nature of the phenolic ring, which enhances its synthetic reactivity, also makes it prone to degradation, primarily through oxidation.

Major Degradation Pathways

- Oxidative Degradation: This is the most significant degradation pathway for phenolic compounds. [7]The reaction can be initiated by atmospheric oxygen, heat, light, trace metal ions, or other oxidizing agents. [7][8]The electron-donating methoxy and methyl groups increase the molecule's susceptibility to oxidation compared to unsubstituted phenol. [7][9]The process likely proceeds via a phenoxyl radical intermediate, which can then lead to the formation of colored quinone-type structures or undergo polymerization to form complex degradation products. [7]* Photodegradation: Exposure to UV or high-intensity visible light can provide the energy to initiate photochemical reactions, leading to decomposition. [7][8]Formulations containing this compound should be protected from light.
- Thermal Degradation: Elevated temperatures accelerate the rate of all degradation reactions, particularly oxidation. [10]The material should be stored in a cool environment.
- pH-Dependent Degradation: While generally stable in neutral to acidic media, phenols can become more susceptible to oxidation at higher pH (e.g., $\text{pH} \geq 9$). [8]This is because the formation of the more electron-rich phenoxide ion under basic conditions makes it easier to oxidize.

Strategies for Stabilization

To ensure the shelf-life and efficacy of **3-Methoxy-4-methylphenol** and its formulations, the following stabilization strategies are essential:

- **Control of Atmosphere:** Store the bulk material and its solutions under an inert atmosphere, such as nitrogen or argon, to displace oxygen and prevent oxidation. [7]* **Protection from Light:** Use amber or opaque containers for storage and handling to block exposure to UV and visible light. [7]* **Temperature Control:** Store the compound in a cool, controlled environment to minimize thermal degradation.
- **pH Management:** In liquid formulations, maintain the pH in a slightly acidic to neutral range to minimize the formation of the easily oxidized phenoxide ion. [8]

Section 4: Protocols for Stability Assessment

A robust stability testing program is crucial to define storage conditions, re-test periods, and shelf-life. This involves subjecting the compound to accelerated degradation conditions (stress testing) and analyzing its behavior over time using a validated, stability-indicating analytical method.

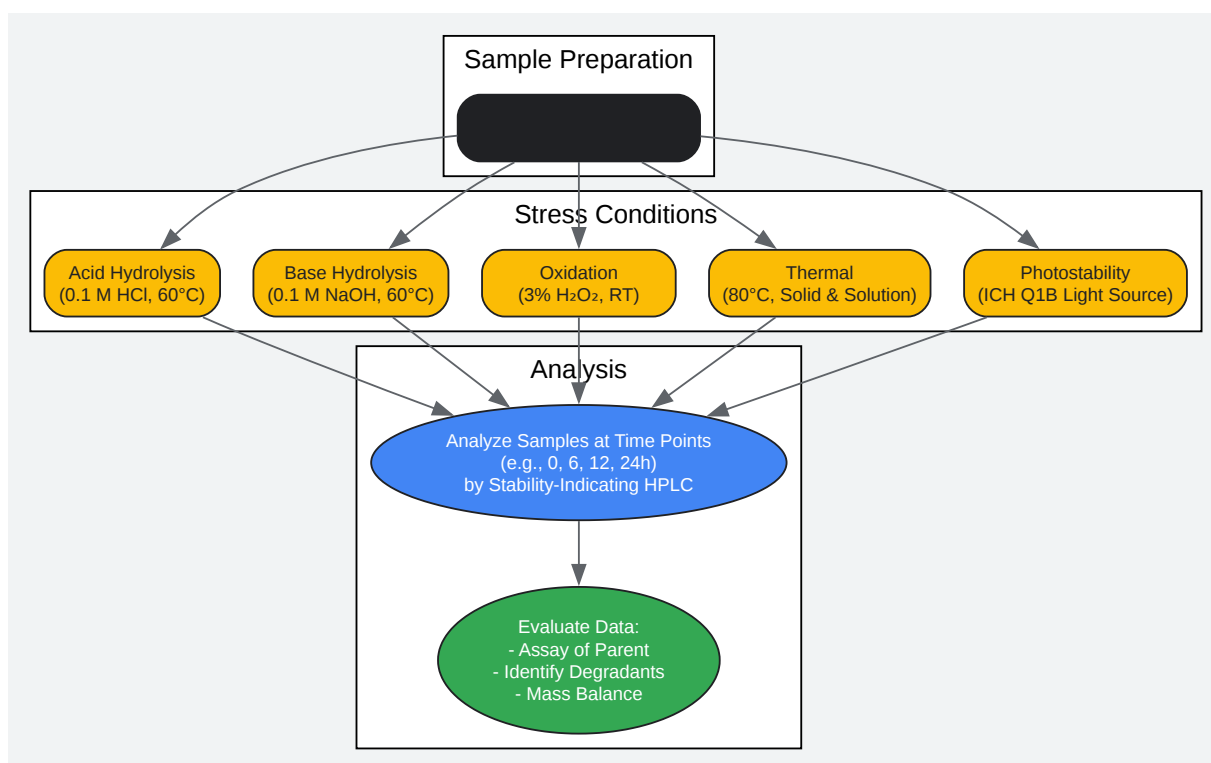
Forced Degradation (Stress Testing)

Forced degradation studies are designed to identify likely degradation products and demonstrate the specificity of the analytical method. The following protocol is based on established principles for phenolic compounds. [7][10] **Objective:** To investigate the degradation of **3-Methoxy-4-methylphenol** under various stress conditions.

Materials:

- **3-Methoxy-4-methylphenol**
- Hydrochloric acid (HCl), 0.1 M
- Sodium hydroxide (NaOH), 0.1 M
- Hydrogen peroxide (H₂O₂), 3% solution

- High-purity water and solvent (e.g., methanol or acetonitrile)
- Stability chambers (for heat and photostability)
- Validated stability-indicating HPLC-UV method



[Click to download full resolution via product page](#)

Caption: Experimental workflow for a forced degradation study.

Step-by-Step Methodology:

- Stock Solution: Prepare a stock solution of **3-Methoxy-4-methylphenol** in a suitable solvent (e.g., methanol) at a known concentration.

- Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C. Withdraw samples at specified time points (e.g., 2, 6, 12, 24 hours), cool, neutralize with 0.1 M NaOH, and dilute for analysis. [7]3. Base Hydrolysis: Mix an aliquot with 0.1 M NaOH and incubate at 60°C. Withdraw samples, cool, neutralize with 0.1 M HCl, and dilute. [7]4. Oxidative Degradation: Mix an aliquot with 3% H₂O₂ and keep at room temperature, protected from light. Sample at intervals and dilute for analysis. [7][10]5. Thermal Degradation:
 - Solution: Heat the stock solution at 80°C. Sample at intervals, cool, and dilute. [7] * Solid State: Place the solid compound in a vial at 80°C. At each time point, dissolve a weighed amount for analysis. [10]6. Photodegradation: Expose the stock solution to a light source as per ICH Q1B guidelines. Wrap a control sample in aluminum foil. Analyze both samples at appropriate time points. [7]7. Analysis: Analyze all samples using a validated stability-indicating HPLC method to determine the loss of the parent compound and the formation of degradation products. [11]

Stress Condition	Typical Parameters	Expected Outcome for 3-Methoxy-4-methylphenol
Acid Hydrolysis	0.1 M HCl, 60°C	Likely stable; phenols are generally resistant to acid hydrolysis. [7]
Base Hydrolysis	0.1 M NaOH, 60°C	Potential for degradation, accelerated oxidation of the phenoxide ion. [8]
Oxidation	3% H ₂ O ₂ , Room Temp	Significant degradation expected, formation of colored products (quinones). [7][10]
Thermal	80°C	Degradation expected, likely accelerating the oxidative pathway. [10]

| Photochemical | ICH Q1B light source | Degradation is possible, depending on light sensitivity. [7]

Stability-Indicating Analytical Method

A High-Performance Liquid Chromatography (HPLC) method with UV detection is the standard for stability testing. [11] The method must be able to separate the parent compound from all process impurities and degradation products.

Example HPLC Method Parameters (Starting Point):

- Instrumentation: HPLC with a UV/Vis or Photodiode Array (PDA) detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m).
- Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30-35°C.
- Detection Wavelength: Determined by the UV maximum of **3-Methoxy-4-methylphenol** (typically scanned from 200-400 nm with a PDA detector). A wavelength around 280-290 nm is often suitable for phenols. [8] Method validation according to ICH Q2(R1) guidelines is required to ensure the method is accurate, precise, specific, linear, and robust for its intended purpose.

Conclusion

3-Methoxy-4-methylphenol is a versatile chemical intermediate whose reactivity is dominated by the powerful activating effects of its hydroxyl, methoxy, and methyl substituents. This high reactivity makes it an excellent substrate for electrophilic aromatic substitution but also renders it susceptible to oxidative degradation. A comprehensive understanding of these characteristics is paramount for its successful application. By implementing appropriate handling procedures—such as protection from light, oxygen, and high temperatures—and by employing robust analytical methods to monitor its purity and stability, researchers and developers can effectively manage its chemical behavior from the laboratory to final application.

References

- Manual of Methods of Analysis of Foods: Pesticide Residues. (n.d.). III Analytical Methods. FSSAI. [\[Link\]](#)
- PrepChem. (n.d.).
- Wikipedia. (n.d.). Ether cleavage. [\[Link\]](#)
- Zhang, X., et al. (2016). Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98. Frontiers in Microbiology. [\[Link\]](#)
- BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. [\[Link\]](#)
- Google Patents. (2014).
- Sakagami, H., et al. (2015). Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers. Molecules. [\[Link\]](#)
- National Center for Biotechnology Information. (n.d.). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. PubMed Central. [\[Link\]](#)
- Rhodium.ws. (n.d.). Synthesis of 4-Methoxyphenol. [\[Link\]](#)
- ResearchGate. (n.d.).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15103015, **3-Methoxy-4-methylphenol**. [\[Link\]](#)
- Ataman Kimya. (n.d.). 4-METHOXYPHENOL. [\[Link\]](#)
- OSHA. (n.d.). 4-Methoxyphenol. [\[Link\]](#)
- Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. [\[Link\]](#)
- National Center for Biotechnology Information. (2000). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. PubMed. [\[Link\]](#)
- ResearchGate. (n.d.).
- Wikipedia. (n.d.).
- Chemistry Steps. (n.d.). Reactions of Ethers-Ether Cleavage. [\[Link\]](#)
- Chemistry LibreTexts. (2020). 22.6: Electrophilic Substitution of Phenols. [\[Link\]](#)
- Master Organic Chemistry. (2017).
- Organic Syntheses. (n.d.). Creosol. [\[Link\]](#)
- Separation Science. (n.d.). Analytical Techniques In Stability Testing. [\[Link\]](#)
- Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. [\[Link\]](#)
- ResearchGate. (2018). Current Status of the Degradation of Aliphatic and Aromatic Petroleum Hydrocarbons by Thermophilic Microbes and Future Perspectives. [\[Link\]](#)
- Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. [\[Link\]](#)
- Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. [\[Link\]](#)
- MDPI. (n.d.). Conventional and Intensified Steam Reforming of Bio-Oil for Renewable Hydrogen Production: Challenges and Future Perspectives. [\[Link\]](#)
- Cenmed Enterprises. (n.d.). **3-Methoxy-4-Methylphenol** (C007B-529397). [\[Link\]](#)

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 297394, 4-Methoxy-3-methylphenol. [Link]
- National Center for Biotechnology Information. (2018). Recent advances in analytical methods for the determination of 4-alkylphenols and bisphenol A in solid environmental matrices: A critical review. PubMed. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9015, 4-Methoxyphenol. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 3-Methoxy-4-methylphenol | C₈H₁₀O₂ | CID 15103015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 1195-09-1: 3-Hydroxy-4-methoxytoluene | CymitQuimica [cymitquimica.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. byjus.com [byjus.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. CN103864578A - Synthesis method of 4-methylcatechol - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- To cite this document: BenchChem. [Reactivity and chemical stability of 3-Methoxy-4-methylphenol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b176626#reactivity-and-chemical-stability-of-3-methoxy-4-methylphenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com